Gly-gly-tyr-oh hcl
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Overview
Description
Glycylglycyltyrosine hydrochloride is a tripeptide composed of glycine, glycine, and tyrosine, with an additional hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycylglycyltyrosine hydrochloride typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of glycine and tyrosine to prevent unwanted side reactions. The protected glycine is first coupled with another glycine molecule using a coupling reagent such as dicyclohexylcarbodiimide. The resulting dipeptide is then coupled with protected tyrosine to form the tripeptide. Finally, the protecting groups are removed, and the tripeptide is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of glycylglycyltyrosine hydrochloride often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. In SPPS, the first amino acid is anchored to a solid resin, and subsequent amino acids are added sequentially. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
Glycylglycyltyrosine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or the tyrosine residue.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptides with altered amino acid residues.
Substitution: Alkylated or acylated peptides
Scientific Research Applications
Glycylglycyltyrosine hydrochloride has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Materials Science: Utilized in the development of peptide-based hydrogels and other biomaterials
Mechanism of Action
The mechanism of action of glycylglycyltyrosine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity and specificity. Additionally, the peptide can undergo conformational changes that affect its biological activity .
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues.
Glycyltyrosine: A dipeptide composed of glycine and tyrosine.
Tyrosylglycine: A dipeptide composed of tyrosine and glycine
Uniqueness
Glycylglycyltyrosine hydrochloride is unique due to its tripeptide structure, which provides additional functional groups and potential for diverse chemical reactions compared to dipeptides. The presence of the tyrosine residue also imparts unique properties, such as the ability to undergo oxidative cross-linking .
Properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5.ClH/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8;/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBDFGKUSCKCE-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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